molecular formula C17H12O3S B2563215 2-(Naphthalen-1-yl)-2-oxoethyl thiophene-2-carboxylate CAS No. 667891-45-4

2-(Naphthalen-1-yl)-2-oxoethyl thiophene-2-carboxylate

Cat. No.: B2563215
CAS No.: 667891-45-4
M. Wt: 296.34
InChI Key: OMCFQRUJLWNLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-yl)-2-oxoethyl thiophene-2-carboxylate is an organic compound that features a naphthalene ring and a thiophene ring connected through an ester linkage

Scientific Research Applications

2-(Naphthalen-1-yl)-2-oxoethyl thiophene-2-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-2-oxoethyl thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with 2-(naphthalen-1-yl)-2-oxoethanol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-2-oxoethyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)-2-oxoethyl benzoate: Similar structure but with a benzoate group instead of a thiophene ring.

    2-(Naphthalen-1-yl)-2-oxoethyl furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Naphthalen-1-yl)-2-oxoethyl pyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a thiophene ring

Uniqueness

2-(Naphthalen-1-yl)-2-oxoethyl thiophene-2-carboxylate is unique due to the presence of both naphthalene and thiophene rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

(2-naphthalen-1-yl-2-oxoethyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3S/c18-15(11-20-17(19)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCFQRUJLWNLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)COC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.